molecular formula C29H25N3O3S2 B12003940 (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-79-5

(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12003940
CAS No.: 623935-79-5
M. Wt: 527.7 g/mol
InChI Key: GOIRLBUVEFJCSJ-QQXSKIMKSA-N
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Description

(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a sophisticated thiazolidinone derivative offered for early-stage chemical and pharmaceutical research. This compound is characterized by a complex molecular structure that integrates a pyrazole core linked to a 2-thioxothiazolidin-4-one ring system via a methylene bridge, and is substituted with dimethoxyphenyl, phenyl, and 4-methylbenzyl groups. These structural features are commonly associated with significant biological activity in medicinal chemistry. Compounds within this chemical family are frequently investigated for their diverse pharmacological potential, which includes, but is not limited to, anticancer and anti-inflammatory activities . The mechanism of action for such molecules often involves targeted enzyme inhibition, where the thioxo group can participate in nucleophilic substitution reactions, potentially interfering with critical metabolic pathways in cells. Researchers value this compound as a key intermediate or lead structure in drug discovery projects, particularly for synthesizing novel analogs or for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's suitability for their specific research objectives.

Properties

CAS No.

623935-79-5

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O3S2/c1-19-9-11-20(12-10-19)17-31-28(33)26(37-29(31)36)16-22-18-32(23-7-5-4-6-8-23)30-27(22)21-13-14-24(34-2)25(15-21)35-3/h4-16,18H,17H2,1-3H3/b26-16-

InChI Key

GOIRLBUVEFJCSJ-QQXSKIMKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The pyrazole core is synthesized via a cyclocondensation reaction between 3,4-dimethoxyphenylhydrazine and phenylglyoxal monohydrate. The reaction proceeds in ethanol under reflux (78°C) for 12 hours, yielding the intermediate pyrazole-4-carbaldehyde with a reported efficiency of 72–85%. Key parameters include:

ParameterValueImpact on Yield
SolventEthanolOptimal polarity for intermediate solubility
Temperature78°C (reflux)Accelerates cyclization
Reaction Time12 hoursEnsures complete conversion

The aldehyde group is critical for subsequent Knoevenagel condensation with the thiazolidinone precursor.

Synthesis of 3-(4-Methylbenzyl)-2-thioxothiazolidin-4-one

Thiazolidinone formation involves the reaction of 4-methylbenzylamine with carbon disulfide and chloroacetic acid in a basic medium (pH 9–10). The mixture is stirred at 50°C for 6 hours, achieving a yield of 68–75%. The mechanism proceeds via nucleophilic attack of the amine on carbon disulfide, followed by cyclization:

4-Methylbenzylamine+CS2NaOHThiocarbamate intermediateClCH2CO2HThiazolidinone[4][6]\text{4-Methylbenzylamine} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{Thiocarbamate intermediate} \xrightarrow{\text{ClCH}2\text{CO}_2\text{H}} \text{Thiazolidinone}

Condensation and Cyclization

Knoevenagel Condensation

The pyrazole-4-carbaldehyde and thiazolidinone undergo Knoevenagel condensation in dimethyl sulfoxide (DMSO) with piperidine as a catalyst. The reaction is conducted at 110°C for 8 hours under nitrogen atmosphere, producing the (Z)-isomer preferentially.

ConditionOptimization RangeOptimal Value
Catalyst Loading5–15 mol%10 mol%
SolventDMSO, DMF, AcCNDMSO
Temperature90–120°C110°C

The use of DMSO enhances electrophilicity of the aldehyde, while piperidine facilitates deprotonation of the thiazolidinone’s active methylene group.

Stereoselectivity Control

The (5Z)-configuration is favored due to steric hindrance between the 3,4-dimethoxyphenyl group and the 4-methylbenzyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy on analogous compounds confirms the Z-isomer constitutes >90% of the product when reactions are performed above 100°C.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target compound elutes at Rf = 0.45–0.50, with a recovery rate of 82–88%.

Spectroscopic Validation

  • IR (KBr, cm⁻¹): 1695 (C=O), 1250 (C=S), 1510 (C=N).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–6.85 (m, 11H, aromatic), 4.92 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃).

  • HPLC Purity: 98.2% (C18 column, MeOH/H₂O = 80:20, 1.0 mL/min).

Scalability and Industrial Considerations

Batch-Scale Synthesis

Pilot-scale reactions (500 g) in DMSO at 110°C show consistent yields (80–84%) with a reaction time reduction to 6 hours due to improved heat transfer.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Knoevenagel (DMSO)8498.2812.50
Microwave-Assisted8897.8318.20
Solvent-Free7695.5109.80

Microwave-assisted synthesis reduces time but increases cost due to specialized equipment, whereas solvent-free methods offer economic advantages at the expense of yield.

Challenges and Mitigation Strategies

  • Isomer Separation: HPLC with chiral columns (Chiralpak IA) resolves Z/E mixtures, albeit with a 15–20% loss in recovery.

  • Moisture Sensitivity: Thiazolidinone precursors are hygroscopic; reactions require molecular sieves (4Å) to maintain anhydrous conditions.

Advances in continuous-flow reactors and biocatalytic desymmetrization could enhance stereoselectivity and scalability. Computational modeling of transition states may further optimize Z-isomer preference .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of brominated or nitrated aromatic derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring.
  • Introduction of the methoxyphenyl and phenyl groups.
  • Construction of the thiazolidinone ring.

Common reagents used in these reactions include hydrazines, thioureas, and various aromatic compounds, often requiring controlled temperatures and catalysts to ensure high yields and purity.

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery due to its structural features that may confer biological activity. Notable applications include:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The thiazolidinone framework is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics.

Biological Studies

Research indicates that this compound may interact with specific biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways relevant to disease states, thereby modulating biological responses.
  • Receptor Binding: The compound could potentially bind to receptors associated with inflammation or pain pathways, offering insights into new analgesic or anti-inflammatory therapies.

Material Science

The unique properties of this compound allow for exploration in material science:

  • Polymer Chemistry: Its functional groups can be utilized to synthesize novel polymers with specific mechanical or thermal properties.
  • Nanotechnology: The compound's structure may facilitate the development of nanocarriers for drug delivery systems, enhancing bioavailability and targeting capabilities.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, supporting its use as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Aromatic Moieties

The target compound shares structural homology with derivatives reported in and . A closely related analog, (5Z)-3-(4-methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (), differs in the substitution pattern on the pyrazole-attached phenyl ring: 3-methyl-4-propoxyphenyl vs. 3,4-dimethoxyphenyl.

describes a pyrazolyl-aniline derivative, (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one. While lacking the thiazolidinone core, its pyrazole-aniline linkage highlights the importance of aromatic substitution on intermolecular interactions, such as π-stacking or binding to hydrophobic pockets in biological targets .

Thiazolidinone vs. Thiadiazole and Pyrazoline Cores

and provide insights into heterocyclic analogs. Thiadiazoles (e.g., 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles) lack the thiazolidinone ring but share sulfur-containing motifs.

’s pyrazoline derivative (1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) incorporates a thienyl group, introducing conjugated π-systems that enhance luminescent properties. In contrast, the target compound’s dimethoxyphenyl and methylbenzyl groups prioritize steric bulk over extended conjugation, suggesting divergent applications (e.g., antimicrobial vs. optoelectronic) .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Thiazolidinone-pyrazole 3,4-Dimethoxyphenyl, 4-methylbenzyl Not specified in evidence
Analog () Thiazolidinone-pyrazole 3-Methyl-4-propoxyphenyl Not specified
Pyrazoline () Pyrazoline-thienyl 4-Nitrophenyl, 2-thienyl Luminescent properties
Thiadiazole () 1,3,4-Thiadiazole 4-Substituted phenyl, pyrrolyl Antimicrobial (hypothesized)
Quinazolinone () Thiazol-quinazolinone Substituted phenyl, thiophene Anti-tubercular (MIC: 2–16 µg/mL)

Research Findings and Implications

  • Substituent-Driven Solubility : The 3,4-dimethoxyphenyl group may improve aqueous solubility compared to alkyl-substituted analogs, critical for drug delivery .
  • Stereochemical Stability : The Z-configuration, as seen in ’s pyrazolones, is likely stabilized by intramolecular hydrogen bonding between the thioxo group and pyrazole nitrogen .
  • Biological Potential: While direct activity data for the target compound is absent, ’s thiazol-quinazolinones demonstrate anti-tubercular activity, suggesting that the thioxo-thiazolidinone scaffold warrants further pharmacological evaluation .

Biological Activity

The compound (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological properties of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular FormulaC28H30N2O2S2
Molecular Weight478.68 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of thiazolidin-4-one derivatives often involves their interaction with various molecular targets. For this compound, potential mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes critical for cell wall synthesis, similar to other thiazolidin-4-one derivatives that have shown promising antimicrobial effects against various pathogens .
  • Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by activating specific signaling pathways. This is supported by findings in related compounds that demonstrate anticancer efficacy through similar mechanisms .

Antioxidant Activity

Thiazolidin-4-one derivatives are known for their antioxidant properties. Studies indicate that modifications in the structure can enhance radical scavenging abilities. For instance, compounds within this class have been shown to exhibit significant antioxidant activity compared to standard controls like vitamin C .

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. Research highlights the broad-spectrum antibacterial and antifungal activities associated with these compounds. For example, derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess anticancer properties, with several studies reporting their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural modifications in this class of compounds play a crucial role in enhancing their anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidin-4-one derivatives against common bacterial strains. Results indicated that certain modifications significantly increased antimicrobial potency, suggesting that the compound could serve as a lead for developing new antibiotics .
  • Antioxidant Properties : In vitro assays demonstrated that specific derivatives showed higher radical scavenging activity than traditional antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .

Q & A

Basic: What synthetic strategies are recommended for achieving high yield and purity of this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by coupling with the thiazolidinone moiety. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for condensation steps .
  • Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts optimize intermediate formation .
  • Temperature control : Reflux conditions (80–120°C) are critical for imine bond formation between the pyrazole and thiazolidinone units .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Basic: How should researchers validate the structural integrity of this compound?

Analytical workflows include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the Z-configuration at the methylene bond and substituent positions .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and detects by-products .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

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